T07C4.4
Description
Significance of Nematodes in Elucidating Fundamental Biological Processes
Nematodes, as a diverse phylum, occupy various ecological niches and exhibit a range of life strategies, from free-living bacterivores to parasites of plants and animals. ucr.eduiomcworld.org Their study has provided fundamental insights into numerous biological processes. C. elegans, in particular, has been instrumental in understanding developmental biology, neurobiology, aging, and disease mechanisms. frontiersin.orgtavernarakislab.grresearchgate.net The relative simplicity of nematodes, coupled with conserved biological pathways, makes them valuable for extrapolating findings to more complex organisms. frontiersin.org
Genomic and Genetic Advantages of C. elegans for Functional Studies
C. elegans offers significant advantages for genetic and functional studies. It was the first multicellular organism to have its entire genome sequenced. bosterbio.comnih.gov This fully mapped genome, comprising approximately 20,000 genes, many of which have human orthologs, provides a comprehensive blueprint for genetic analysis. frontiersin.orglumenlearning.comulb.ac.be The organism's short life cycle of about 3 days and high reproductive rate allow for rapid genetic screens and the generation of large, isogenic populations. bosterbio.comulb.ac.benih.gov Furthermore, the transparency of C. elegans throughout its life cycle enables real-time observation of cellular processes, including development and cell division. bosterbio.comlumenlearning.comulb.ac.be The availability of established genetic tools, such as RNA interference (RNAi) and CRISPR-Cas9, further enhances its utility for manipulating gene expression and studying gene function. bosterbio.comumassmed.edu
Overview of Innate Immunity and Defense Mechanisms in Invertebrates
Invertebrates, lacking an adaptive immune system, rely solely on innate immunity as their primary defense against pathogens. unimore.itijcrt.orgaai.orgresearchgate.netnih.gov This ancient defense system involves both cellular and humoral mechanisms. ijcrt.orgresearchgate.net Cellular responses include phagocytosis and encapsulation, while humoral immunity involves soluble factors such as antimicrobial peptides (AMPs), lectins, and complement-like factors. ijcrt.orgresearchgate.netfrontiersin.orgroyalsocietypublishing.orgmdpi.com These innate responses are typically rapid and non-specific, recognizing conserved pathogen-associated molecular patterns (PAMPs). ijcrt.orgmdpi.com C. elegans possesses a complex inducible defense system that regulates the production of antimicrobial peptides and proteins in a pathogen- and tissue-specific manner. univ-mrs.fr
Contextualization of Saposin-Like Proteins within Diverse Biological Systems
Saposin-like proteins (SAPLIPs) constitute a diverse family of lipid-interacting proteins found across a wide range of eukaryotic organisms, from primitive protozoa to mammals. mdpi.comnih.govportlandpress.comresearchgate.netfrontiersin.org These proteins share a characteristic saposin fold, typically consisting of alpha helices stabilized by disulfide bonds, which facilitates their interaction with phospholipid membranes. unimore.itmdpi.comnih.govresearchgate.net SAPLIPs perform a variety of essential cellular functions, including roles in lipid metabolism, surfactant stabilization, and defense mechanisms through antimicrobial or cytolytic activity. mdpi.comnih.govportlandpress.comfrontiersin.org Examples of SAPLIPs in other organisms include amoebapores in Entamoeba histolytica, granulysin and NK-lysin in mammals, and Surfactant Protein B (SP-B). unimore.itroyalsocietypublishing.orgmdpi.comnih.govportlandpress.comresearchgate.netfrontiersin.orgnih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MTRILPCLFLVLLAAAPLLANPANPLNLKKHHGVF |
Origin of Product |
United States |
The Chemical Compound T07c4.4 in Caenorhabditis Elegans
Identification and Classification of this compound as a Saposin-Like Protein
The putative protein product of the gene this compound was identified as the first C. elegans saposin-like protein based on its characteristic hallmarks. unimore.itnih.gov It is classified as a caenopore, which are the saposin-like proteins found in C. elegans. unimore.itroyalsocietypublishing.org SPP-1, like other members of this family, contains a secretory signal peptide followed by a single saposin-like domain. nih.gov
Chromosomal Localization
Structural Features and Predicted Functionality
Recombinant SPP-1 (this compound) has been shown to possess the characteristic helix bundle structure typical of saposin-like domains. unimore.itroyalsocietypublishing.orgnih.gov This structural motif is crucial for the protein's ability to interact with lipid membranes. unimore.it Based on its structural similarity to other known antimicrobial SAPLIPs, such as amoebapores and granulysin, SPP-1 was predicted to have antibacterial activity. unimore.itnih.gov
Modulation by Pathogen-Associated Molecular Patterns
Identification of cis-Regulatory Elements
Role of this compound in C. elegans Innate Immunity
Research has confirmed the predicted antibacterial activity of recombinant this compound protein against E. coli. unimore.itroyalsocietypublishing.orgnih.gov This finding suggests a direct role for this compound in the antibacterial mechanisms of C. elegans. nih.gov SPP-1 is considered one of the antimicrobial peptides produced by C. elegans as part of its defense system. unimore.itnih.gov It is constitutively expressed in healthy worms and is found in tissues exposed to the environment, such as the intestine, a primary site of interaction with bacteria. nih.govnih.gov
Involvement in Defense Mechanisms Against Pathogens
The expression of spp-1 (this compound) is regulated by immune signaling pathways in C. elegans. It is among the antimicrobial genes whose expression is induced upon encounter with different pathogens. unimore.itnih.gov Studies have shown that spp-1 is upregulated in daf-2 mutants, which exhibit increased longevity. ucsf.edu Reducing the activity of spp-1 through RNA interference has been shown to shorten the lifespan of daf-2 mutants, indicating that this gene contributes to their longevity, likely through its antibacterial activity. ucsf.edu This highlights the importance of this compound in the nematode's defense against microbial threats, which can impact lifespan.
Structural and Functional Characterization of T07c4.4 Protein
Primary Sequence Analysis and Motif Identification
Primary sequence analysis of T07C4.4 reveals key features that are indicative of its function and localization.
Saposin-Like Domain Architecture
This compound consists of a single saposin-like domain. nih.govunimore.it This domain is a defining characteristic of the SAPLIP superfamily and is crucial for their lipid-interacting properties. unimore.it Saposin-like domains are typically stabilized by a conserved pattern of disulfide bonds. unimore.itupf.edu
Signal Peptide Identification and Secretion Pathways
The this compound protein contains a secretory signal peptide at its N-terminus. nih.govunimore.it Signal peptides are short amino acid sequences that direct proteins to the secretory pathway, facilitating their translocation across or insertion into membranes, or secretion out of the cell. researchgate.netualberta.caqiagenbioinformatics.com The presence of a signal peptide suggests that this compound is a secreted protein or is targeted to a cellular compartment via the secretory pathway. nih.govunimore.it
Secondary and Tertiary Structure Prediction and Determination
The predicted and experimentally observed structures of this compound and related saposin-like proteins highlight a conserved fold essential for their function.
Alpha-Helical Bundle Conformation
Saposin-like domains, including that of this compound, are characterized by a helix bundle structure. nih.gov Specifically, they are known to fold into a four-alpha-helical bundle conformation. nih.govresearchgate.net This structural motif consists of four amphipathic alpha-helices packed together. nih.govresearchgate.net Circular dichroism spectroscopy of recombinant this compound protein has provided experimental evidence consistent with this characteristic helix bundle structure. nih.gov
Role of Disulfide Bonds in Structural Integrity
A conserved pattern of cysteine residues forming disulfide bonds is a hallmark of saposin-like proteins. unimore.itupf.edu These disulfide bonds play a critical role in stabilizing the compact, folded structure of the saposin-like domain, which is essential for its functional integrity and resistance to degradation. upf.edunih.gov While the specific disulfide bond pairings for this compound are not explicitly detailed in the search results, the presence of conserved cysteine residues within the saposin-like domain implies the formation of stabilizing disulfide bridges, typical for this protein family. unimore.it
Mechanisms of Action in Membrane Permeabilization
Saposin-like proteins, including this compound homologs like amoebapores and granulysin, function by interacting with and permeabilizing biological membranes. nih.govunimore.it While the precise mechanism for this compound is not fully elucidated in the provided results, studies on related proteins offer insights into potential mechanisms. Saposin-like proteins can form pores in membranes, leading to cell lysis. unimore.itresearchgate.netresearchgate.net Proposed mechanisms for membrane permeabilization by such proteins include the formation of toroidal pores or barrel-stave pores, or a detergent-like effect that disrupts the membrane bilayer. researchgate.netresearchgate.net The interaction with membranes and pore formation can be influenced by factors such as the protein's surface charge distribution and pH. Recombinant this compound protein has been shown to exhibit antibacterial activity, suggesting its ability to permeabilize bacterial membranes. nih.gov
Pore Formation Hypotheses
Pore formation is a key mechanism by which some saposin-like proteins exert their function, particularly in disrupting biological membranes. mdpi.com Several mechanisms have been proposed to explain how saposin-like proteins form membrane pores, all suggesting that the surface charge distribution is fundamental to their membrane binding and pore formation capabilities. For amoebapore A, another pore-forming protein belonging to the saposin-like superfamily, pore formation involves a pH-dependent dimerization event modulated by a surface-exposed histidine residue, acting as a molecular switch. While specific pore formation hypotheses for this compound are not detailed in the provided text, its classification within the saposin-like protein family and its demonstrated antibacterial activity suggest a potential pore-forming mechanism similar to other members of this family. nih.gov Pore-forming proteins often undergo significant structural rearrangements to transition from a soluble form to a membrane-inserted state, frequently involving the formation of extended alpha-helices that play a role in membrane perforation. mdpi.comfrontiersin.org
Interactions with Biological Membranes
Proteins in the saposin-like family are characterized by their ability to interact with lipids. This interaction is crucial for their function, particularly for those involved in membrane disruption or lipid binding. The amphipathic nature of the alpha-helices in these proteins facilitates their interaction with the lipid bilayers of biological membranes. unimore.it Studies on other pore-forming proteins highlight the importance of specific protein-membrane interactions, which can be triggered by factors such as receptor binding or specific lipid presence. frontiersin.orgembopress.org While direct detailed studies on the interaction of this compound with specific biological membranes are not extensively described, its antibacterial activity implies interaction with bacterial membranes. nih.govunimore.it The surface charge distribution of saposin-like proteins is considered the basis for their membrane binding capacity.
Role in Antimicrobial Defense
This compound is implicated in the antimicrobial defense mechanisms of C. elegans. nih.govunimore.it As a free-living soil nematode, C. elegans is constantly exposed to microorganisms, some of which can be pathogenic. unimore.it Lacking an adaptive immune system, C. elegans relies on its innate immune defense, which includes effector molecules like antimicrobial peptides. unimore.it this compound is considered an amoebapore homolog and has demonstrated antibacterial activity. nih.gov
Spectrum of Antibacterial Activity
Recombinant this compound protein has been shown to have antibacterial activity against E. coli (JM-109). nih.govunimore.it This finding suggests a role for this compound in combating bacterial infections in C. elegans. nih.gov Antimicrobial peptides, in general, can exhibit varying spectra of activity against Gram-negative and Gram-positive bacteria. uniprot.orgmdpi.commdpi.com
Research findings related to the antibacterial activity of this compound are summarized in the table below:
| Protein | Target Organism | Observed Activity | Reference |
| This compound | E. coli (JM-109) | Antibacterial | nih.govunimore.it |
Activity Against Other Microorganisms
While the provided text specifically mentions antibacterial activity against E. coli, the broader classification of this compound within the saposin-like protein family, which includes proteins with activity against various microorganisms (e.g., amoebapores lysing eukaryotic cells, granulysin with activity against bacteria and parasites), suggests potential activity against other microorganisms. However, explicit data on the activity of this compound against fungi, viruses, or parasites is not present in the provided information. Some antimicrobial peptides can exhibit broad-spectrum activity, including against fungi and viruses. uniprot.orgmdpi.com
Contribution to Innate Immune Response
This compound is considered a component of the innate immune defense system in C. elegans. nih.govunimore.it The innate immune system provides the first line of defense against pathogens in multicellular organisms. unimore.itnih.gov In C. elegans, this defense relies on recognizing potential pathogens and deploying effector molecules to eliminate them. unimore.it The antibacterial activity of this compound contributes to this innate immune response by directly acting against invading bacteria. nih.govunimore.it Antimicrobial peptides are a vital subgroup of effector molecules in the innate defense of C. elegans. unimore.it
Functional Linkages to Stress Response Pathways
The provided information indicates a potential functional linkage between this compound and stress response pathways, specifically mentioning its connection to innate immune response unimore.it and the Integrated Stress Response (ISR) anygenes.com. The ISR is a cellular mechanism that helps organisms adapt to various stress conditions, including those caused by pathogens or environmental challenges. anygenes.com It involves a network of signaling pathways that modulate protein synthesis and promote protective cellular responses. anygenes.com While the direct molecular mechanisms linking this compound to specific stress response pathways are not explicitly detailed, its role in innate immunity suggests it may be regulated by or interact with pathways activated during infection or other forms of cellular stress. unimore.itanygenes.com For instance, the unfolded protein response (UPR) is another stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a role in cellular homeostasis and can be linked to immune responses. researchgate.netqiagen.commdpi.com Proteins involved in innate immune responses can be regulated by or interact with components of stress response pathways to coordinate the cellular defense. nih.gov
Genetic and Molecular Interactions of T07c4.4
Protein-Protein Interaction Networks of T07C4.4
Research indicates that SPP-1, as a saposin-like protein, possesses a characteristic helix bundle structure. micropublication.orgbiorxiv.org This structural feature is associated with the ability to interact with lipid membranes. biorxiv.org While direct protein-protein interactions with host cellular proteins within C. elegans are not extensively described in the provided search results, the functional interactions of SPP-1 are primarily with components of microbial membranes.
Based on the available information, the primary direct interactors of the SPP-1 protein appear to be lipid components of microbial membranes. micropublication.orgbiorxiv.org SPP-1 is a secreted peptide, suggesting its site of action is extracellular or at the host-pathogen interface, such as the lumen of the C. elegans intestine or the cuticle surface. micropublication.orgbiorxiv.org There is no specific data presented on direct protein binding partners of SPP-1 within C. elegans host cells.
The interaction of SPP-1 with microbial membranes leads to the formation of pores. micropublication.orgbiorxiv.org This pore-forming activity is a key mechanism by which SPP-1 exerts its antibacterial effect, contributing to the elimination of pathogens in C. elegans. micropublication.orgbiorxiv.org The functional consequence of this interaction is the disruption of microbial membrane integrity and subsequent cell lysis.
Identification of Direct Interactors
Gene-Gene Interactions and Epistatic Relationships
Genetic studies in C. elegans have revealed interactions between the spp-1 gene (this compound) and other genes involved in developmental and stress response pathways.
While not described as a screen specifically designed to identify all modifiers of spp-1 function, genetic analysis of pry-1 (an Axin homolog) mutants identified spp-1 as a suppressor of the pry-1 multivulva phenotype. biorxiv.orgnih.govnih.gov This discovery stemmed from investigating genes differentially expressed in pry-1 mutants and using RNA interference (RNAi) to assess their effect on the mutant phenotype. biorxiv.orgnih.govnih.gov Additionally, functional analysis, including microarray studies and RNAi, in the context of daf-2 longevity mutants identified spp-1 as a gene whose upregulation contributes to the extended lifespan, suggesting its role as an effector gene in this pathway. oup.com
A summary of documented genetic interactions involving spp-1 is presented below:
| Interacting Gene | spp-1 Phenotype/Effect | Context of Interaction | Source |
| pry-1 | Suppression of multivulva phenotype | Developmental pathway (WNT signaling) | biorxiv.orgnih.govnih.gov |
| daf-2 | Contributes to extended lifespan (longevity) | Insulin/IGF-I signaling pathway, stress response | oup.com |
spp-1 is recognized as an antimicrobial effector gene within the C. elegans innate immune system. micropublication.orgbiorxiv.org Its expression is induced upon exposure to pathogens. micropublication.orgoup.com The upregulation of spp-1 expression in daf-2 mutants, which have altered insulin/IGF-I signaling and increased stress resistance and longevity, indicates that spp-1 is under the regulatory control of this pathway. oup.com This positions spp-1 within a network of genes involved in the immune response and stress adaptation in C. elegans, demonstrating regulatory crosstalk with other components of these pathways.
Genetic Screens for Modifiers of this compound Function
Role in Signal Transduction Pathways
The protein encoded by the this compound (spp-1) gene functions primarily downstream of various signal transduction pathways in C. elegans. Its expression is regulated by these pathways in response to specific environmental cues and internal states, particularly those related to innate immunity and longevity. ucsf.edufrontiersin.org
Research findings indicate that the expression of this compound is influenced by the insulin/IGF-I signaling pathway. Specifically, the gene is upregulated in daf-2 mutants, which exhibit reduced insulin/IGF-I signaling and consequently have an extended lifespan. ucsf.edu This suggests that the DAF/IGF pathway, a key regulator of aging and metabolism, also plays a role in controlling the expression of this antimicrobial peptide. frontiersin.org The upregulation of spp-1 in daf-2 mutants is considered to contribute to their increased longevity. ucsf.edu
Furthermore, this compound (spp-1) expression is responsive to pathogen infection, indicating its regulation by immune signaling cascades. It is listed among the antimicrobial peptides whose gene expression is inducible upon exposure to pathogens. frontiersin.org Studies have shown that infection with enterotoxigenic Escherichia coli (ETEC) leads to the upregulation of spp-1 expression. frontiersin.org The innate immune response in C. elegans involves several signal transduction pathways, including the p38 MAPK pathway and the DAF/IGF pathway, both of which are known to regulate antimicrobial responses. frontiersin.orgwestminster.ac.uk The induction of antimicrobial genes like spp-1 by different bacterial pathogens depends on the interplay of multiple immune signaling pathways, highlighting the complexity of the nematode's immune response regulation. nih.gov
The role of this compound in these pathways is primarily as an effector molecule. Its production, triggered by signals transduced through pathways like DAF/IGF and p38 MAPK in response to specific stimuli such as infection or altered metabolic states, contributes to the organism's defense and potentially influences longevity. nih.govucsf.edufrontiersin.org
Detailed research findings on the regulation of this compound expression by signal transduction pathways are summarized in the table below:
| Pathway/Condition | Effect on this compound (spp-1) Expression | Associated Outcome/Context | Source |
| Reduced Insulin/IGF-I Signaling (daf-2 mutation) | Upregulated | Extended lifespan | ucsf.edu |
| Pathogen Infection (ETEC) | Upregulated | Innate immune response | frontiersin.org |
| Immune Signaling Pathways (p38 MAPK, DAF/IGF) | Regulation of expression | Antimicrobial responses to pathogens | frontiersin.orgwestminster.ac.uk |
Comparative Genomics and Evolutionary Aspects of T07c4.4 Homologs
Evolutionary Conservation of Saposin-Like Proteins
The existence of saposin-like proteins is remarkably conserved across vast evolutionary distances, present in organisms ranging from primitive protozoa like amoebozoans to complex mammals. nih.govportlandpress.comresearchgate.net This broad phylogenetic distribution underscores their fundamental importance in cellular processes. Prokaryotic genomes, however, generally lack these genes. nih.govportlandpress.com The conservation is primarily centered around the characteristic saposin fold and a conserved pattern of cysteine residues involved in disulfide bonding. researchgate.netwikipedia.orgnih.gov Despite this structural conservation, the primary sequences of SAPLIPs can exhibit remarkable variability, contributing to their functional diversity. nih.govportlandpress.com
Table 1: Organisms with Identified Saposin-Like Proteins
| Organism Group | Examples | Presence of SAPLIPs |
| Protozoa | Amoebozoans (e.g., Entamoeba histolytica) | Yes |
| Nematodes | Caenorhabditis elegans | Yes |
| Trematodes | Fasciola hepatica, Schistosoma species | Yes |
| Mammals | Human, Rat, Mouse | Yes |
| Prokaryotes | Bacteria (generally) | No |
Phylogenetic Analysis of T07C4.4 Homologs across Species
Phylogenetic analyses of the SAPLIP family reveal the evolutionary relationships and diversification within this protein superfamily. Studies have shown that the early divergence of individual SAPLIP sequences reflects their inherent diversity. nih.govportlandpress.com this compound (SPP-1) in C. elegans has been identified as a member of this family and is considered one of the amoebapore homologs in this organism. nih.govunimore.it It shows similarity to amoebapores found in Entamoeba histolytica, as well as to mammalian proteins like granulysin and NK-lysin, which are involved in innate immunity. nih.govunimore.it These similarities suggest a shared ancestry, particularly among SAPLIPs involved in membrane disruption or antimicrobial activities. Phylogenetic trees constructed using SAPLIP domain sequences from different species, such as those from Schistosoma species, illustrate the branching patterns and relatedness within the family, often grouping homologous genes from different species into clades. oup.comoup.com
Functional Divergence and Conservation in Related Organisms
While the core function of SAPLIPs involves interaction with lipids, the specific cellular tasks they perform are remarkably diverse. This functional divergence occurs despite the conservation of the saposin fold. nih.govportlandpress.comresearchgate.net Functions range from acting as co-factors for lipid-degrading enzymes (like the classic saposins A, B, C, and D involved in sphingolipid catabolism) to regulating surfactant tension (e.g., Surfactant Protein B) and exhibiting antimicrobial or cytolytic activities (e.g., granulysin, NK-lysin, and amoebapores). nih.govportlandpress.comresearchgate.net
This compound (SPP-1) in C. elegans exemplifies this functional divergence. It contains a single saposin-like domain and a secretory signal peptide, similar to amoebapores and granulysin. nih.govunimore.it Recombinant this compound protein has demonstrated antibacterial activity, suggesting its role in the innate immune mechanisms of C. elegans. nih.govunimore.it This highlights a conserved functional aspect (antimicrobial activity) within a subset of SAPLIPs across different organisms, while other SAPLIPs in the same organism or related organisms may have diverged to perform different lipid-related functions. For instance, mammalian prosaposin, the precursor for saposins A-D, is primarily involved in lysosomal lipid degradation. wikipedia.orguniprot.org
Table 2: Examples of Functional Roles of Saposin-Like Proteins
| Protein/Family Name | Organism(s) | Primary Function(s) |
| Saposins (A, B, C, D) | Mammals | Co-factors for lysosomal sphingolipid hydrolases |
| Surfactant Protein B | Mammals | Regulation of pulmonary surfactant function |
| Granulysin | Human | Antimicrobial and cytolytic activity |
| NK-lysin | Mammals (e.g., Porcine) | Antimicrobial and cytolytic activity |
| Amoebapores | Entamoeba histolytica | Pore formation, lysis of bacteria and host cells |
| This compound (SPP-1) | C. elegans | Antibacterial activity |
| SAPs (SAP-1, SAP-2, SAP-3) | Fasciola species | Membrane binding, potential role in host-parasite interaction, cytolytic activity |
Genomic Organization of Saposin-Like Gene Clusters
Saposin-like protein genes can be organized in clusters within genomes. In C. elegans, the genome contains several distantly related members of the saposin-like protein family, including this compound, T08A9.7A, T08A9.7B, T08A9.8, T08A9.9, and T08A9.10. nih.gov Analysis of the C. elegans genome has revealed that clusters of homologous genes are abundant, with a significant number of genes, including saposin-like genes, found in such clusters, particularly on autosomal chromosome arms. nih.gov This clustering is hypothesized to facilitate local gene duplication, contributing to gene diversification and adaptation, potentially in response to environmental pressures like pathogens. nih.gov
The origin of the multiple saposin domains found in some proteins, such as the four domains (A, B, C, and D) in mammalian prosaposin, is attributed to successive tandem duplication events of an ancestral saposin-like domain. This evolutionary mechanism of gene duplication and subsequent divergence is a key driver in the expansion and functional diversification of protein families like the SAPLIPs. Similar gene clustering and duplication patterns have been observed for other protein families in eukaryotes, suggesting it is a general mechanism contributing to genomic evolution and functional innovation. frontiersin.org
Table 3: Genomic Location of C. elegans Saposin-Like Protein Genes (Partial List)
| Gene Name | Sequence Identifier | Chromosome | Map Position (Approximate) |
| This compound | This compound | III | 2.46 |
| T08A9.7A | T08A9.7A | V | - |
| T08A9.7B | T08A9.7B | V | - |
| T08A9.8 | T08A9.8 | V | - |
| T08A9.9 | T08A9.9 | V | - |
| T08A9.10 | T08A9.10 | V | - |
Compound Names and PubChem CIDs
This article focuses on proteins and genes, which are typically indexed in protein and gene databases (e.g., UniProt, NCBI) rather than PubChem, which is primarily a database for chemical molecules. While some proteins or peptides might have associated PubChem entries, a direct "PubChem CID" in the context of a small molecule is not the standard identifier for these biological macromolecules. The table below lists the protein/gene names mentioned in the article.
Methodological Approaches in T07c4.4 Research
Genetic Manipulation Techniques in C. elegans
C. elegans is a premier model for genetic studies due to its well-annotated genome, short life cycle, and ease of genetic manipulation nagibio.chexcitingworms.eu. Several techniques are routinely employed to alter gene function, providing insights into the biological roles of genes like T07C4.4.
Gene Knockout and CRISPR-Cas9 Methodologies
Gene knockout is a fundamental approach to study the loss of function of a specific gene. In C. elegans, this has historically been achieved through chemical mutagenesis or transposon insertion followed by screening for desired phenotypes mdpi.com. The C. elegans Gene Knockout Consortium has generated a library of strains with targeted deletions, including an allele for spp-1 (this compound), designated as spp-1(ok1337) grantome.com. These knockout strains allow researchers to investigate the consequences of the complete absence of the this compound gene product.
More recently, the CRISPR-Cas9 system has revolutionized genome editing in C. elegans, enabling targeted gene disruption, insertions, and precise modifications with increased efficiency compared to traditional methods mdpi.comnih.gov. While specific applications of CRISPR-Cas9 directly targeting this compound were not detailed in the reviewed literature, the technique is broadly applicable for generating null alleles or introducing specific mutations within the this compound locus to study the functional importance of particular protein domains or residues mdpi.comnih.govmicropublication.org. The ability to induce targeted double-strand breaks facilitates heritable changes in the C. elegans genome micropublication.org.
RNA Interference (RNAi) for Gene Silencing
Overexpression Strategies
Overexpression involves increasing the cellular levels of a specific gene product. In C. elegans, this is typically achieved by creating transgenic animals that carry extra copies of the gene of interest, often under the control of a strong or tissue-specific promoter tavernarakislab.grmdpi.com. Overexpression can help to determine if increased levels of a protein are sufficient to induce a phenotype or to bypass the requirement for another gene.
While direct studies detailing the overexpression of the full-length this compound gene in C. elegans were not prominently featured in the search results, the technique is a standard method in the field for studying gene function and creating models for various biological processes, including those related to innate immunity and stress response, areas where SPP-1 is implicated tavernarakislab.grfrontiersin.orgbiorxiv.orgmdpi.compcom.edu. Strategies for optimizing the expression of single-copy transgenes in C. elegans have also been developed micropublication.org.
Molecular Biology Techniques for Gene and Protein Study
Beyond manipulating the genome, molecular biology techniques are crucial for analyzing the expression of the this compound gene and the properties of its protein product, SPP-1.
Gene Cloning and Recombinant Protein Expression Systems
Gene cloning involves isolating and amplifying a specific DNA sequence, such as the coding region of this compound. This cloned DNA can then be used for various purposes, including generating transgenic constructs for overexpression studies or inserting into expression vectors for producing recombinant protein.
The protein product of this compound, SPP-1, has been successfully expressed recombinantly in Escherichia coli nih.govunimore.it. This involved cloning the DNA sequence encoding the saposin-like domain of SPP-1 into a bacterial expression system. The recombinant protein was then purified and used for in vitro functional characterization, such as assessing its antibacterial activity nih.govunimore.it. This demonstrates that standard gene cloning and recombinant protein expression techniques are applicable to this compound/SPP-1 research. High-throughput methods for cloning and expressing C. elegans open reading frames (ORFs) in E. coli have also been established nih.gov.
Quantitative Gene Expression Analysis
Understanding the regulation of this compound expression is key to elucidating its biological role. Quantitative gene expression analysis techniques measure the amount of mRNA produced from a gene under different conditions.
Quantitative PCR (qPCR), also known as RT-qPCR, is a common method used in C. elegans to quantify mRNA levels researchgate.netplos.org. This technique has been applied to study the expression of spp-1 (this compound). Research has shown that spp-1 is upregulated in daf-2 mutants, which have extended lifespan and altered stress responses ucsf.edu. Furthermore, spp-1 expression is induced upon infection with pathogenic bacteria like Serratia marcescens, highlighting its role in the innate immune response ucsf.edunih.gov.
Other techniques for quantitative expression analysis in C. elegans include Serial Analysis of Gene Expression (SAGE) and single-molecule RNA FISH, which provide insights into global and single-cell gene expression patterns, respectively nih.govbcgsc.ca. These methods can be applied to study the expression profile of this compound across different developmental stages, tissues, or in response to various environmental stimuli.
Summary of Findings Related to this compound Using Described Methodologies
| Methodology Applied to this compound (spp-1) | Key Findings | Reference |
| RNA Interference (RNAi) | Silencing spp-1 shortens the lifespan of daf-2 mutants. | ucsf.edu |
| Recombinant Protein Expression (E. coli) | Recombinant SPP-1 protein exhibits antibacterial activity. | nih.govunimore.it |
| Quantitative Gene Expression Analysis | spp-1 expression is upregulated in daf-2 mutants and upon bacterial infection. | ucsf.edunih.gov |
| Gene Knockout | Knockout allele spp-1(ok1337) exists, allowing loss-of-function studies. |
These methodological approaches, particularly genetic manipulation and quantitative expression analysis, have been instrumental in beginning to unravel the function of this compound/SPP-1 in C. elegans, revealing its involvement in innate immunity and longevity.
Biochemical and Biophysical Characterization Methods
These methods are crucial for understanding the physical and chemical properties of SPP-1 and its interactions with biological targets, such as bacterial membranes.
Circular Dichroism Spectroscopy for Structural Assessment
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of proteins and peptides, including saposin-like proteins like SPP-1. researchgate.netcreative-proteomics.com CD measures the differential absorption of left and right circularly polarized light by asymmetric molecules. researchgate.netcreative-proteomics.comunits.it In the far-UV region (typically 180-260 nm), the CD spectrum primarily reflects the conformation of peptide bonds, providing information on the presence and proportion of secondary structures such as alpha-helices, beta-sheets, and random coils. researchgate.netcreative-proteomics.com
For proteins with regular secondary structures, peptide bonds are arranged in a highly organized manner, and their orientation dictates the splitting of peptide bond energy level transitions, leading to distinct CD bands. creative-proteomics.com For instance, alpha-helical proteins typically show negative bands at 208 nm and 222 nm and a positive band around 190 nm. researchgate.net Beta-sheet proteins generally exhibit a negative band between 210-220 nm and a positive band between 195-200 nm, although their spectra can be more varied. researchgate.net Disordered or random coil proteins show a strong negative band around 200 nm. researchgate.net
CD spectroscopy can be used to study protein folding, stability under different environmental conditions (like temperature or pH), and conformational changes upon interaction with other molecules. researchgate.netcreative-proteomics.com While CD provides low-resolution structural information compared to techniques like X-ray crystallography or NMR, it is relatively easy to perform, requires small sample amounts, and allows for rapid data acquisition and analysis. researchgate.netcreative-proteomics.com
Studies on recombinantly expressed this compound (SPP-1) have utilized CD spectroscopy to demonstrate its characteristic helix bundle structure. unimore.it This confirms that SPP-1 adopts a specific three-dimensional fold essential for its function.
In vitro Antibacterial Assays
In vitro antibacterial assays are fundamental for evaluating the direct effect of this compound's protein product, SPP-1, on bacterial viability and growth. These assays are performed in a controlled laboratory setting, allowing researchers to determine the potency and spectrum of SPP-1's antibacterial activity.
Common methods for assessing antibacterial activity include:
Broth Dilution Methods: This involves preparing serial dilutions of the antimicrobial agent (SPP-1) in a liquid growth medium and inoculating each dilution with a standardized bacterial suspension. nih.gov The minimal inhibitory concentration (MIC) is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period. nih.govnih.govfrontiersin.org The minimal bactericidal concentration (MBC) is the lowest concentration that kills a predetermined percentage (e.g., 99.9%) of the initial bacterial inoculum. nih.govfrontiersin.org Resazurin staining can be used as an indicator of bacterial growth in microdilution assays. nih.govfrontiersin.org
Agar (B569324) Diffusion Methods: In this method, a standardized bacterial inoculum is spread on the surface of an agar plate. nih.govfrontiersin.orgfwdamr-reflabcap.eu Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface. frontiersin.orgfwdamr-reflabcap.eu As the agent diffuses into the agar, it creates a concentration gradient. fwdamr-reflabcap.eu If the bacteria are susceptible, a clear zone of inhibition will appear around the disk, indicating the area where bacterial growth has been inhibited. frontiersin.orgfwdamr-reflabcap.eu The size of the inhibition zone correlates with the level of susceptibility. fwdamr-reflabcap.eu
Time-Kill Assays: This method assesses the rate at which an antimicrobial agent kills bacteria over time at different concentrations. nih.govfrontiersin.org Bacterial viability is measured at various time points after exposure to the agent. nih.govfrontiersin.org This provides information on whether the agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the speed of killing. nih.gov
Recombinant expression of this compound (SPP-1) has allowed for the demonstration of its antibacterial effect on bacteria such as E. coli. unimore.it These in vitro assays are critical for quantifying SPP-1's effectiveness against specific bacterial strains and understanding its mechanism of action.
Membrane Permeabilization Assays
Many antimicrobial peptides, including saposin-like proteins, exert their effects by disrupting bacterial cell membranes. unimore.itresearchgate.netplos.orguniud.it Membrane permeabilization assays are used to determine if SPP-1 interacts with and damages bacterial membranes, leading to leakage of intracellular components or influx of external substances.
Common methods for assessing membrane permeabilization include:
Propidium (B1200493) Iodide (PI) Uptake Assay: Propidium iodide is a fluorescent dye that cannot cross the membrane of living cells. However, if the membrane is damaged, PI can enter the cell and intercalate with DNA, producing a strong fluorescent signal. researchgate.netplos.orguniud.it By measuring the increase in fluorescence intensity in bacterial cells treated with SPP-1, researchers can quantify the extent of membrane permeabilization. researchgate.netplos.org Flow cytometry can be used to quantify PI incorporation in a large number of cells. researchgate.net
ATP Efflux Assay: Damage to the bacterial membrane can lead to the leakage of intracellular ATP. researchgate.net By measuring the concentration of ATP in the extracellular medium of SPP-1-treated bacterial cultures, researchers can assess membrane integrity. researchgate.net An increase in extracellular ATP indicates membrane damage and leakage. researchgate.net
Release of Intracellular Components: Assays can measure the release of other intracellular components, such as proteins or nucleic acids, into the extracellular space upon treatment with the antimicrobial agent.
Membrane permeabilization assays have been used to study the mechanism of action of amoebapore-like SPPs, confirming their pore-forming activity capable of killing bacteria by permeabilizing their cytoplasmic membrane. unimore.it Studies using propidium iodide incorporation have shown dose-dependent membrane permeabilization of Candida cells by a related compound, with rapid influx observed within minutes at certain concentrations. researchgate.net ATP efflux has also been observed in Candida cells treated with this compound, further indicating membrane damage. researchgate.net These types of assays are directly applicable to studying the membrane-targeting activity of SPP-1.
Proteomic and Transcriptomic Profiling
Mass Spectrometry-Based Proteomics for Protein Abundance and Modification
Mass spectrometry (MS)-based proteomics is a powerful tool for the large-scale identification and quantification of proteins in a biological sample, as well as the characterization of post-translational modifications (PTMs). thermofisher.comnih.govcuni.cz This is invaluable for understanding the cellular impact of SPP-1 expression or treatment.
The general workflow for MS-based proteomics involves:
Sample Preparation: Proteins are extracted from the biological sample (e.g., C. elegans tissue, bacterial cells treated with SPP-1).
Protein Digestion: Proteins are typically digested into smaller peptides using proteases like trypsin. cuni.cz
Peptide Separation: Peptides are often separated by liquid chromatography (LC) before entering the mass spectrometer. thermofisher.com
Mass Spectrometry Analysis: The mass spectrometer measures the mass-to-charge (m/z) ratio of ionized peptides. thermofisher.comnih.govcuni.cz Tandem mass spectrometry (MS/MS) is used to fragment peptides and generate spectra that can be used to determine their amino acid sequences and identify PTMs. nih.gov
Data Analysis: Software is used to match the MS/MS spectra to protein databases for identification and to quantify protein abundance based on peptide signal intensity or using stable isotope labeling techniques. thermofisher.comnih.govcuni.cz
Quantitative proteomics allows for the comparison of protein levels between different conditions, such as in C. elegans strains with altered this compound expression or in target cells exposed to SPP-1. thermofisher.comnih.govcuni.cz Stable isotope labeling strategies, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be used for accurate relative or absolute quantification of proteins. nih.govnih.gov MS-based proteomics can also identify and localize PTMs, which can significantly impact protein function. thermofisher.comnih.gov
While specific data on this compound protein abundance changes measured by mass spectrometry were not prominently found, mass spectrometry is a standard technique in C. elegans research for analyzing protein profiles and PTMs in response to various stimuli or genetic alterations. nih.gov Studies in C. elegans have used NeuCode SILAC to profile proteomic and phosphoproteomic responses to other compounds, demonstrating the applicability of these methods to nematode research. nih.gov The protein product of T07C4.9a, another gene in C. elegans, has been confirmed using proteome software, indicating the use of MS-based proteomics in this organism. uzh.chbiorxiv.org
Microarray and RNA-Seq for Gene Expression Signatures
Transcriptomic profiling techniques, such as microarrays and RNA sequencing (RNA-Seq), are used to measure the abundance of messenger RNA (mRNA) transcripts in a sample, providing a snapshot of gene expression levels. researchgate.netedvotek.comtnmplot.comelifesciences.org These methods can reveal how the expression of this compound or exposure to SPP-1 affects the transcriptional landscape of cells or tissues.
Microarrays: Microarrays involve immobilizing a large number of DNA probes (oligonucleotides or cDNA) representing specific genes onto a solid surface (chip). edvotek.comrochester.edusaspublishers.com Labeled mRNA or cDNA from experimental and control samples are hybridized to the probes on the array. edvotek.com The intensity of the hybridization signal for each probe indicates the expression level of the corresponding gene. edvotek.com Two-color microarrays, where samples are labeled with different fluorescent dyes, allow for direct comparison of gene expression between two conditions on a single array. edvotek.com Microarrays can analyze the expression of thousands of genes simultaneously. edvotek.comsaspublishers.com
RNA Sequencing (RNA-Seq): RNA-Seq is a next-generation sequencing technology that provides a more comprehensive and quantitative measure of gene expression. researchgate.netelifesciences.orgnih.gov10xgenomics.com mRNA is converted into cDNA, which is then fragmented and sequenced. 10xgenomics.com The resulting sequence reads are mapped to a reference genome or transcriptome, and the number of reads mapping to each gene or transcript is counted to estimate its expression level. 10xgenomics.comresearchgate.net RNA-Seq can detect novel transcripts, splice variants, and gene fusions, and it has a wider dynamic range than microarrays. elifesciences.org Single-cell RNA-Seq allows for the analysis of gene expression in individual cells, providing insights into cellular heterogeneity. nih.gov10xgenomics.com
Transcriptomic studies in C. elegans have utilized microarrays and RNA-Seq to identify genes with altered expression in response to various factors. While direct studies specifically detailing this compound's impact on global gene expression via these methods were not found, these techniques are routinely applied in C. elegans research to understand the transcriptional basis of biological processes and responses. For example, microarrays have been used to identify germline-specific genes in C. elegans. escholarship.org RNA-Seq has been used to characterize gene expression in specific neuronal populations in other organisms. elifesciences.org The principles and methodologies of microarray and RNA-Seq are directly applicable to investigating the transcriptional consequences of manipulating this compound expression or treating cells with SPP-1.
Live Imaging and Microscopy Techniques for Protein Localization
Investigating the subcellular localization and dynamics of proteins is fundamental to understanding their function. In the context of research involving the Caenorhabditis elegans gene this compound and its protein product, live imaging and advanced microscopy techniques are indispensable tools. These methods allow researchers to visualize protein distribution within living nematodes in real-time, providing insights that are not possible with fixed samples.
A primary approach for studying protein localization in C. elegans involves the use of fluorescent protein tags. Proteins of interest, such as the protein encoded by this compound, can be genetically fused with fluorescent proteins like Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), or Cyan Fluorescent Protein (CFP). harvard.edunih.gov These fusion proteins are then expressed in C. elegans, allowing their location within cells and tissues to be visualized using fluorescence microscopy. nih.govmicroscopyu.com An advantage of this method is the ability to observe proteins in their native environment within a living organism. nih.gov However, it is crucial to ensure that the fluorescent tag does not interfere with the protein's function or localization, and potential issues like overexpression should be considered. nih.gov
Various microscopy techniques are employed for live imaging of protein localization in C. elegans. Widefield fluorescence microscopy provides a basic method for visualization. microscopyu.com Confocal microscopy offers improved optical sectioning, reducing out-of-focus light and enabling the acquisition of high-resolution images and three-dimensional reconstructions of protein localization within cells and tissues. microscopyu.combabirus.aeconfocalnl.com Advanced techniques such as spinning disk confocal microscopy are particularly useful for fast live imaging due to their high acquisition speed. Multiphoton microscopy is also utilized, offering deeper tissue penetration with reduced phototoxicity, which is beneficial for imaging within the relatively thick cuticle and dense tissues of C. elegans. microscopyu.comconfocalnl.com Super-resolution microscopy techniques can provide even finer detail, allowing visualization of protein complexes and nanoscale structures. confocalnl.com
Live imaging allows for the study of dynamic processes such as protein trafficking, translocation between cellular compartments, and changes in localization over time or in response to stimuli. neb.comcancer.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) can be used in conjunction with live imaging to quantify protein mobility, diffusion rates, and binding kinetics within specific cellular regions. cancer.govesrf.fr Fluorescence Resonance Energy Transfer (FRET) microscopy can provide information about protein-protein interactions based on the proximity of different fluorescent tags. cancer.govesrf.fr
Despite the power of live imaging in C. elegans, challenges exist. Immobilizing the worm for prolonged imaging sessions can be difficult and may induce stress, potentially altering cellular processes. confocalnl.comfrontiersin.org Phototoxicity and photobleaching, caused by prolonged exposure to excitation light, can damage the living specimen and limit the duration of imaging experiments. confocalnl.comfrontiersin.org Developing mounting protocols and using microscopy systems designed for low phototoxicity are ongoing efforts to mitigate these issues. frontiersin.orgnih.gov
While specific detailed research findings on the localization of the this compound protein using these techniques were not prominently found in the search results, the established methodologies in C. elegans research provide a clear framework for such studies. For instance, studies on other C. elegans proteins, like EXC-4 or ribosome components, demonstrate the application of fluorescent tagging and various microscopy methods to determine subcellular distribution and dynamics in vivo. biorxiv.orguic.eduelifesciences.org The identification of proteins localizing to specific cellular compartments, such as the plasma membrane or nucleus, is a common outcome of these studies. uic.eduresearchgate.netplos.orgresearchgate.net
The application of these diverse live imaging and microscopy techniques is crucial for dissecting the cellular role of the this compound protein by revealing where and when it is present within the living nematode, and how its localization changes under different conditions.
Future Research Directions and Theoretical Implications
Elucidation of Novel Functional Roles of T07C4.4
While this compound (spp-1) is known to possess antibacterial activity and is implicated in innate immunity, its full spectrum of functional roles remains to be comprehensively elucidated ucsf.edunih.gov. Future research should aim to identify additional molecular functions of this compound beyond direct antimicrobial action. This could involve exploring its potential interactions with other host proteins or microbial components, which may modulate immune signaling pathways or contribute to tissue homeostasis during infection or stress. Investigating whether this compound has roles in antifungal or antiviral defense, similar to other saposin-like proteins, would also be a valuable avenue. Furthermore, exploring potential non-immune functions, given its regulation by pathways involved in longevity and stress response, could reveal unexpected roles in development, metabolism, or aging ucsf.eduplos.org. Advanced techniques such as pull-down assays coupled with mass spectrometry, yeast two-hybrid screens, and high-throughput phenotypic screens in C. elegans could be employed to uncover novel interaction partners and functional contexts.
Exploration of Environmental Influences on this compound Function
The observation that this compound expression is regulated by environmental factors, such as exposure to pesticides, underscores the importance of exploring the breadth of environmental influences on its function plos.org. Future research should systematically investigate how various environmental stressors, including but not limited to temperature fluctuations, osmotic stress, heavy metals, and different microbial environments, impact this compound expression levels, protein localization, and activity researchgate.netunite.itnih.govmdpi.comescholarship.org. Understanding the signaling pathways that mediate these environmental responses and how they converge on this compound regulation will be key researchgate.net. This could involve utilizing reporter strains where the this compound promoter drives fluorescent protein expression, coupled with exposure to defined environmental conditions and subsequent analysis using microscopy or flow cytometry escholarship.org. Furthermore, investigating whether environmentally induced changes in this compound function contribute to altered susceptibility or resistance to pathogens would provide valuable insights into the interplay between environmental exposures and innate immunity.
Development of Advanced Methodologies for Studying Protein-Membrane Interactions
As a secreted protein with potential antimicrobial activity, this compound may interact with microbial membranes or host cellular membranes during its function nih.gov. Developing and applying advanced methodologies to study the protein-membrane interactions of this compound is a significant future research direction libretexts.orgwikipedia.orgmdpi.comresearchgate.net. Techniques such as surface plasmon resonance, isothermal titration calorimetry, or reconstituted membrane systems (e.g., liposomes) coupled with spectroscopic methods could be employed to quantify the binding affinity of this compound to different lipid compositions representative of microbial or host membranes libretexts.orgwikipedia.orgresearchgate.net. Furthermore, high-resolution imaging techniques, such as super-resolution microscopy, could help visualize the localization of this compound in the context of cellular or microbial membranes during infection or stress libretexts.org. Understanding these interactions at a molecular level is crucial for deciphering the mechanisms underlying its antimicrobial activity and potential roles in modulating host cellular processes.
Unraveling Complex Regulatory Networks Involving this compound
The regulation of this compound expression is influenced by pathways like the insulin/IGF-I signaling ucsf.edu. Future research should aim to unravel the complete and complex regulatory networks that govern this compound expression and activity. This includes identifying all transcription factors that bind to the spp-1 promoter, the signaling pathways that converge on these transcription factors, and potential post-transcriptional or post-translational modifications that affect this compound protein levels or activity string-db.orgstring-db.org. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) to identify transcription factor binding sites, RNA sequencing under various conditions to identify co-regulated genes, and proteomic approaches to detect post-translational modifications would be valuable elifesciences.org. Understanding these intricate regulatory layers will provide a comprehensive picture of how this compound expression is fine-tuned in response to diverse internal and external cues.
Potential as a Genetic Marker for Environmental Stress Responses
Given its documented transcriptional response to environmental factors like pesticides, this compound holds potential as a genetic marker for environmental stress responses in C. elegans plos.org. Future research could explore the utility of this compound expression levels as a sensitive and reliable indicator of exposure to specific environmental toxins or stressors plos.orgunite.itnih.gov. This would involve calibrating the transcriptional response of this compound to varying concentrations and durations of different environmental agents. Such research could establish this compound as a valuable tool for environmental toxicology studies and for screening potential protective compounds in C. elegans unite.itnih.gov. Furthermore, investigating whether variations in the spp-1 gene sequence or its regulatory regions in different C. elegans strains correlate with differential susceptibility to environmental stressors could highlight its importance as a genetic determinant of environmental resilience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
